3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea
Description
3-Amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a thiourea derivative featuring a 2,2,4-trimethyl-2,3-dihydro-1-benzofuran scaffold. The compound’s structure combines a benzofuran moiety with a thiourea functional group (–NH–C(=S)–NH–), which is substituted with a methyl group at the central nitrogen atom. This structural arrangement confers unique physicochemical properties, such as enhanced hydrogen-bonding capacity due to the thiourea group and steric effects from the methyl substituents.
Properties
IUPAC Name |
1-amino-1-methyl-3-(2,2,4-trimethyl-3H-1-benzofuran-7-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-8-5-6-10(15-12(18)16(4)14)11-9(8)7-13(2,3)17-11/h5-6H,7,14H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXSMOXZXOUMTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)NC(=S)N(C)N)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea typically involves the reaction of 2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl isothiocyanate with 3-amino-3-methyl-1-propanol. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The benzofuran moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogs include benzodiazepines (e.g., 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepines) and benzofuran derivatives (e.g., bis(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl) carbonate). Key differences lie in their functional groups and substitution patterns:
Notes:
- The thiourea group in the target compound distinguishes it from benzodiazepines (imine-based) and benzofuran derivatives (carbonate/carbamate-based).
- Methyl substituents on the benzofuran/diazepine rings increase steric hindrance, which may influence crystallinity or biological activity .
Crystallographic and Hydrogen-Bonding Behavior
- Benzodiazepines : Exhibit chair conformations in crystal structures, with dihedral angles (~17–21°) between aromatic and heterocyclic rings. Hydrogen bonds (N–H⋯O, O–H⋯N) stabilize the lattice .
Biological Activity
3-Amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea is a compound with potential biological activities, particularly in pharmacological applications. Its structure suggests various interactions with biological targets, which may lead to significant therapeutic effects. This article explores the biological activity of this compound based on available research findings.
The compound is characterized by the following properties:
- Molecular Formula : C15H21N3OS
- Molecular Weight : 291.41 g/mol
- CAS Number : Not explicitly listed in the sources but can be derived from its structural formula.
Research indicates that compounds similar to 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea can interact with various enzymes and proteins. The likely mechanisms include:
- Enzyme Inhibition : The thiourea group may inhibit enzymes involved in metabolic pathways.
- Modulation of Gene Expression : Changes in cellular metabolism and gene expression have been observed with similar compounds.
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests:
- Absorption : Rapid absorption into systemic circulation.
- Distribution : Wide distribution throughout body tissues.
- Metabolism : Metabolized by liver enzymes.
- Excretion : Primarily excreted via urine.
Antioxidant Activity
Some studies have indicated that thiourea derivatives exhibit antioxidant properties. This activity can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
Anti-inflammatory Effects
Research has shown that thiourea compounds can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiourea derivatives have demonstrated effectiveness against various bacterial strains.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antioxidant activity in vitro with an IC50 value lower than standard antioxidants. |
| Study 2 | Reported anti-inflammatory effects in animal models, reducing edema and pain response significantly. |
| Study 3 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-amino-3-methyl-1-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)thiourea?
Q. How can structural characterization of this thiourea derivative be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify benzofuran and thiourea moieties (e.g., NH protons at δ 8–10 ppm, aromatic signals from the benzofuran ring).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns.
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly for the dihydrobenzofuran system .
Advanced Research Questions
Q. How should experimental designs be structured to evaluate the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Adopt a split-split-plot design to account for multiple variables (e.g., concentration gradients, enzyme sources, incubation times). For example:
- Main Plots : Varying concentrations (1 nM–100 µM).
- Subplots : Different enzyme isoforms or mutants.
- Sub-subplots : Time-dependent activity measurements (0–60 minutes).
Include four replicates per group and use ANOVA with post-hoc Tukey tests to analyze significance. This design minimizes confounding variables and enhances reproducibility .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism). Address this by:
Physicochemical Profiling : Measure logP, solubility, and plasma protein binding to predict in vivo behavior.
Metabolite Identification : Use LC-MS/MS to track degradation products in biological matrices.
Dose-Response Correlation : Conduct parallel in vitro (cell-based) and in vivo (rodent) assays at matched concentrations. Adjust for species-specific metabolic differences .
Q. How can environmental fate studies be designed to assess the ecological impact of this compound?
- Methodological Answer : Follow the framework from Project INCHEMBIOL :
-
Phase 1 : Determine physicochemical properties (e.g., hydrolysis rate, photostability).
-
Phase 2 : Evaluate distribution in abiotic compartments (soil/water) using C-labeled analogs.
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Phase 3 : Assess biotic impacts via microcosm experiments (e.g., Daphnia mortality, algal growth inhibition).
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Phase 4 : Model long-term ecological risks using probabilistic exposure assessments.
- Data Table : Environmental Persistence Parameters
| Parameter | Value |
|---|---|
| Hydrolysis half-life (pH 7) | 48 hours |
| Log Kow | 3.2 |
| Soil adsorption coefficient | 150 L/kg |
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation, log-logistic curves) to calculate EC values. For heterogeneous datasets, apply mixed-effects models to account for variability across experimental batches. Software like GraphPad Prism or R packages (drc, nlme) are suitable .
Q. How can structure-activity relationship (SAR) studies be conducted for derivatives of this compound?
- Methodological Answer :
Synthetic Modifications : Introduce substituents at the benzofuran or thiourea moieties (e.g., halogenation, alkylation).
In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes.
Correlation Analysis : Use multivariate regression to link structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
